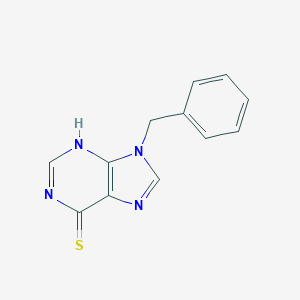

9-benzyl-3H-purine-6-thione

説明

9-benzyl-3H-purine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10N4S and a molecular weight of 242.3 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3H-purine-6-thione can be achieved through various methods. One common approach involves the alkylation of 6-thiopurines. This method typically involves the reaction of 6-thiopurines with benzyl halides under basic conditions . Another method involves the reaction of 6-halogenopurines with mercaptans, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

9-benzyl-3H-purine-6-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-thione position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

9-benzyl-3H-purine-6-thione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and autoimmune diseases.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of 9-benzyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which can lead to the suppression of cancer cell proliferation .

類似化合物との比較

Similar Compounds

6-mercaptopurine: A well-known antileukemia agent.

Thioguanine: Another antileukemia agent with similar properties.

Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.

Uniqueness

9-benzyl-3H-purine-6-thione is unique due to its benzyl substitution at the 9-position, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

生物活性

9-Benzyl-3H-purine-6-thione is a heterocyclic compound that belongs to the purine family, characterized by its unique benzyl substitution at the 9-position. This structural feature enhances its binding affinity to various molecular targets, making it a compound of interest in medicinal chemistry and biological research. The compound has demonstrated potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula: C12H10N4S

- Molecular Weight: 242.3 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation. This inhibition disrupts various biochemical pathways, leading to potential therapeutic benefits in cancer treatment.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial properties against Mycobacterium tuberculosis (Mtb). A study synthesized a library of purine analogs, including this compound, and found that certain derivatives showed moderate to good inhibitory activity against Mtb. The presence of the benzyl group at the 9-position was noted to enhance this activity .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 0.78 | High |

| 9-Benzyl-2-chloro-6-(2-furyl)purine | 0.78 | High |

| Other derivatives | >1 | Moderate to Low |

Antitumor Activity

The compound has also been investigated for its antitumor effects. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), which is involved in the metabolism of thiopurines like 6-thioguanine. Inhibition of PNP can enhance the cytotoxicity of thiopurines against certain tumor cells, particularly those of T-cell origin .

Case Study: Enhanced Cytotoxicity

In a study involving CEM cells, it was observed that the combination of 9-benzyl-9-deazaguanine (a PNP inhibitor) with 6-thio-2'-deoxyguanosine significantly increased the required concentration for cell growth inhibition, suggesting a synergistic effect that could be exploited for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the purine ring can significantly affect biological activity. For instance, substituents at the 2-position have been shown to enhance antimycobacterial activity, while variations at the 6-position can influence both antitumor and antimicrobial activities .

Table 2: Structure-Activity Relationship Insights

| Position Modified | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Chlorine | Increased antimycobacterial activity |

| 6 | Aryl | Enhanced antitumor efficacy |

| 9 | Benzyl | Improved binding affinity |

特性

IUPAC Name |

9-benzyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBDEMIFDOANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397319 | |

| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17447-84-6 | |

| Record name | NSC25726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。